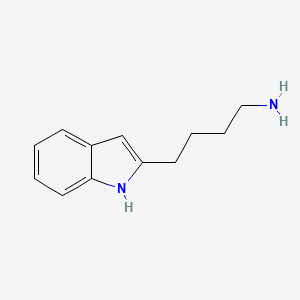

4-(1H-indol-2-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

4-(1H-indol-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H16N2/c13-8-4-3-6-11-9-10-5-1-2-7-12(10)14-11/h1-2,5,7,9,14H,3-4,6,8,13H2 |

InChI Key |

GBVOJQHGWSEFHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for Constructing the Indole (B1671886) Ring System

The indole scaffold is a privileged structure in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction.

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for preparing indoles. tcichemicals.comwikipedia.org The classical reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. A key mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole ring. wikipedia.orgnih.gov

For the synthesis of a 2-substituted indole like 4-(1H-indol-2-yl)butan-1-amine, the Fischer synthesis would require phenylhydrazine and a ketone precursor such as 6-aminohexan-2-one or a protected derivative. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Modern variants of the Fischer synthesis have been developed to improve yields, expand substrate scope, and employ milder conditions. One significant modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Microwave-assisted protocols have also gained prominence, offering rapid, safe, and high-yield synthesis compared to conventional heating methods. researchgate.nettaylorandfrancis.com

| Variant | Catalyst/Reagent | Typical Conditions | Key Advantages |

| Classical Fischer | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | High temperature, protic or aprotic solvents | Well-established, readily available reagents tcichemicals.comwikipedia.org |

| Buchwald Modification | Palladium catalyst (e.g., Pd(OAc)₂) | Base, phosphine ligands | In situ formation of hydrazone, broader substrate scope wikipedia.org |

| Microwave-Assisted | Acid catalyst (e.g., PPA) | Microwave irradiation (100-150 °C) | Reduced reaction times, improved yields, safer protocol researchgate.net |

| One-Pot from Haloarenes | i-PrMgCl, di-tert-butyl azodicarboxylate | THF, then acid/ketone | Versatile two-step process from readily available haloarenes rsc.org |

The Pictet–Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new ring. wikipedia.org In its traditional form with tryptamine derivatives, the reaction cyclizes onto the C2 position of the indole to form tetrahydro-β-carbolines, making it a cornerstone for C3-functionalization. wikipedia.orgresearchgate.net

While the classical Pictet-Spengler is not a direct route to C2-substituted indoles, its principles are applied in broader annulation strategies. A key variant is the vinylogous Pictet-Spengler cyclization , which has been developed for the synthesis of larger, indole-annulated medium-sized rings like tetrahydro-azocinoindoles. nih.gov This reaction proceeds through a vinylogous iminium ion intermediate, extending the reach of the cyclization. Though not directly applicable to installing a simple butanamine chain, these annulation reactions highlight the versatility of iminium ion cyclizations in building complex indole-based architectures. nih.gov

Beyond the classical named reactions, several modern cyclization methods provide efficient access to 2-substituted indoles.

Cyclization of 2-Alkynylanilines: This is a prominent strategy for building 2-substituted and 2,3-disubstituted indoles. mdpi.com The 2-alkynylaniline precursors are readily accessible via Sonogashira coupling of ortho-haloanilines and terminal alkynes. The subsequent cyclization can be induced by strong bases or, more commonly, by transition metal catalysts. mdpi.com

Reductive Cyclization of o-Nitrobenzylcarbonyls (Reissert Synthesis): This classical method involves the reductive cyclization of an o-nitrophenylpyruvate derivative to furnish an indole-2-carboxylate, which can be further modified. nih.gov

Cadogan-Sundberg Synthesis: This method involves the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus compounds (e.g., triethyl phosphite). While effective, it often requires harsh conditions. nih.gov

Metal-Free C-H Amination: An effective metal-free approach involves the intramolecular C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is operationally simple and avoids the need for expensive metal catalysts. acs.orgresearchgate.net

| Method | Precursor | Key Reagents/Conditions | Primary Product Type |

| Alkynylaniline Cyclization | 2-Alkynylanilines | Pd, Cu, Au, or other metal catalysts | 2-Substituted or 2,3-Disubstituted Indoles mdpi.com |

| Reissert Synthesis | o-Nitrobenzylcarbonyls | Reducing agent (e.g., H₂, Pd/C) | Indole-2-carboxylates nih.gov |

| Cadogan-Sundberg | o-Nitrostyrenes | Triethyl phosphite, heat | Substituted Indoles nih.gov |

| DDQ-Mediated C-H Amination | N-Ts-2-alkenylanilines | DDQ (oxidant) | 2-Aryl or 2-Alkyl Indoles researchgate.net |

The synthesis of the indole nucleus can be broadly categorized by the type of catalysis employed.

Metal-Catalyzed Approaches: Transition metals, particularly palladium, copper, rhodium, and gold, are extensively used in modern indole synthesis. mdpi.comtandfonline.com Palladium-catalyzed reactions are especially prevalent and include methods such as:

Sonogashira coupling followed by cyclization: As mentioned, coupling a 2-haloaniline with an alkyne, followed by a cyclization step, is a robust route to 2-substituted indoles. mdpi.com

Reductive cyclization of o-alkynyl nitroarenes: Gold catalysts can effectively promote the tandem reductive cyclization of o-alkynyl nitroarenes to yield 2-substituted indoles with a wide range of functional groups in high yields. tandfonline.com

Cross-dehydrogenative coupling (CDC): Palladium catalysts can facilitate the direct C2-alkynylation of existing indoles with terminal alkynes, using an oxidant like O₂. chim.it

Metal-Free Approaches: Growing interest in sustainable chemistry has spurred the development of metal-free indole syntheses. These methods often rely on iodine catalysis, strong acids, or organic oxidants. ku.edu

Transannulation Reactions: A metal-free transannulation reaction between 2-substituted indoles and 2-nitroalkenes in polyphosphoric acid can produce 3-substituted 2-quinolones, demonstrating a novel ring-expansion pathway. ku.edu

Aryl Triazole Ring-Opening: A two-step, metal-free sequence starting from aryl triazoles can lead to N-aryl ethene-1,1-diamines, which are then cyclized into N-substituted indoles at the C2 position using iodine. mdpi.com

Photoredox Catalysis: Organic photoredox catalysts can mediate the dearomative nucleophilic addition to indoles, providing access to 2-substituted indolines under mild, transition-metal-free conditions. mdpi.comsemanticscholar.org

Introduction of the Butanamine Side Chain at the Indole C2 Position

Once the indole core is formed, or during its formation, the butanamine side chain must be introduced specifically at the C2 position. The inherent electronic properties of indole favor electrophilic substitution at C3, making direct C2 functionalization a significant synthetic challenge. chim.itnih.gov

Alkylation Strategies: Direct alkylation at the C2 position often requires overcoming the natural reactivity of the C3 position. This can be achieved through several strategies:

C-H Activation: Rhodium(III)-catalyzed C-H activation, often using a directing group on the indole nitrogen (e.g., a pyridine group), allows for the direct alkylation of the C2 position with partners like nitroolefins. semanticscholar.org Similarly, palladium(II)-mediated C-H alkylation in the presence of norbornene has been developed for C2-selective functionalization. rsc.org

Redox-Relay Heck Reaction: A palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with alkenes provides a powerful method for installing alkyl groups adjacent to the C2 position. nih.gov

Photochemical Alkylation: A metal-free, light-driven protocol for the direct C-H alkylation of indoles at the C2 position can be achieved using α-iodosulfones, which form a photoactive halogen-bonded complex. beilstein-journals.org

To synthesize this compound via alkylation, one would typically use an indole core and an alkylating agent like a 4-halobutylphthalimide, followed by deprotection of the amine.

| Strategy | Catalyst/Reagent | Activating Group | Key Feature |

| Directed C-H Activation | [RhCp*Cl₂]₂ | N-pyridinyl group | Directs metalation and subsequent alkylation to C2 semanticscholar.org |

| Redox-Relay Heck | Pd(OAc)₂ / Ligand | 2-Indole triflate | Couples with alkenes to form a C-C bond adjacent to C2 nih.gov |

| Catellani-type Reaction | Pd(OAc)₂ / Norbornene | N-H or N-Me Indole | C2-selective alkylation via a Pd(II)/Pd(IV) cycle rsc.org |

| Photochemical C-H Alkylation | Visible Light / DABCO | α-Iodosulfone | Metal-free generation of carbon radicals for C2 addition beilstein-journals.org |

Nucleophilic Addition Strategies: While indole itself is a nucleophile, specific strategies can render the C2 position electrophilic and thus susceptible to nucleophilic attack.

Lewis Acid Activation: The use of a Lewis acid in combination with a fluoroalcohol can promote the C2 site-selective nucleophilic addition to indole derivatives. researchgate.net

Radical Addition: In contrast to polar reactions favoring C3, the addition of electron-deficient radicals to the indole ring shows a preference for the C2 position. This is attributed to the greater stability of the resulting C2-substituted radical intermediate. nih.gov

Indolyne Intermediates: Generation of highly reactive "indolyne" intermediates, for example from a 4,5-indole precursor, creates an electrophilic site on the benzene (B151609) portion of the indole that can be attacked by nucleophiles. While this functionalizes the benzene ring, it represents a powerful umpolung strategy for indole reactivity. nih.gov

Reductive Amination Protocols

Reductive amination serves as a powerful and versatile method for the synthesis of amines, including this compound. This transformation typically proceeds in a one-pot fashion, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the target compound, a suitable precursor would be 4-(1H-indol-2-yl)-4-oxobutanamide or a related carbonyl compound.

The general reaction involves the initial formation of an imine or enamine intermediate from the carbonyl compound and an ammonia source, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

A plausible synthetic route employing reductive amination is depicted in the scheme below:

Scheme 1: General Reductive Amination Pathway

Note: This is a representative scheme. The actual precursor and conditions may vary.

Note: This is a representative scheme. The actual precursor and conditions may vary.

The selection of the reducing agent is critical for the success of the reaction. Sodium cyanoborohydride is particularly effective for reductive aminations as it is a milder reducing agent than sodium borohydride and is stable under weakly acidic conditions that favor imine formation. Sodium triacetoxyborohydride is another excellent choice, known for its high selectivity and tolerance of a wide range of functional groups.

| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

| 4-(1H-indol-2-yl)butanal | Ammonia | Sodium triacetoxyborohydride | Dichloromethane | Room temperature, 12-24 h |

| Ethyl 4-(1H-indol-2-yl)-4-oxobutanoate | Ammonium acetate | Sodium cyanoborohydride | Methanol | pH 6-7, Room temperature, 24-48 h |

| 4-(1H-indol-2-yl)-4-oxobutanoic acid | Ammonia, Ti(i-PrO)₄ | Sodium borohydride | Ethanol | Room temperature, 12 h |

This table illustrates potential starting materials and conditions for the synthesis of this compound via reductive amination.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be strategically employed to construct the this compound skeleton. These methods offer a high degree of functional group tolerance and allow for the convergent assembly of complex molecules.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of the target molecule, this could involve coupling a 2-haloindole derivative with a boronic acid or ester containing the four-carbon side chain, or vice versa.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. organic-chemistry.org A redox-relay Heck reaction of 2-indole triflates with suitable alkenes has been reported as a method for the C2-alkylation of indoles, which could be adapted for the introduction of the butanamine side chain. nih.govresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide can also be utilized. A 2-haloindole could be coupled with a protected 4-aminobut-1-yne, followed by reduction of the alkyne to afford the desired saturated side chain.

| Coupling Reaction | Indole Substrate | Coupling Partner | Catalyst System |

| Suzuki Coupling | 2-Bromoindole | 4-(Boc-amino)butylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Reaction | 2-Indole triflate | N-Boc-but-3-en-1-amine | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira Coupling | 2-Iodoindole | N-Boc-but-3-yn-1-amine | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

This table outlines potential cross-coupling strategies for the synthesis of a protected precursor to this compound.

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps, saving time, and minimizing waste. Several indole synthesis methodologies can be adapted into one-pot procedures to generate substituted indoles that could be precursors to this compound.

A potential one-pot approach could involve a Fischer indole synthesis followed by in-situ functionalization of the indole ring. thermofisher.comalfa-chemistry.comwikipedia.org For example, a phenylhydrazine could be reacted with a ketone or aldehyde bearing a latent amino group on a four-carbon chain. Alternatively, a palladium-catalyzed domino reaction could be employed to construct the indole ring and introduce the side chain simultaneously. nih.govorganic-chemistry.org

One-pot synthesis of 2,4-disubstituted indoles has been achieved from N-tosyl-2,3-dichloroaniline using a palladium–dihydroxyterphenylphosphine catalyst, involving a Sonogashira coupling followed by a Suzuki-Miyaura coupling. acs.org This approach could potentially be adapted to introduce the desired butanamine side chain at the C2 position.

| One-Pot Strategy | Key Reactions | Starting Materials | Potential Product |

| Fischer Indole Synthesis/Alkylation | Fischer Indole Synthesis, N-Alkylation | Phenylhydrazine, 6-aminohexan-2-one | N-alkylated indole precursor |

| Palladium-Catalyzed Domino Reaction | Sonogashira Coupling, Cacchi Reaction | N-trifluoroacetyl-2-iodoaniline, 4-aminobut-1-yne | 2-substituted indole precursor |

| Sequential Cross-Coupling | Sonogashira Coupling, Suzuki Coupling | N-tosyl-2,3-dichloroaniline, terminal alkyne, boronic acid | 2,4-disubstituted indole precursor |

This table presents conceptual one-pot strategies for accessing precursors of this compound.

Stereoselective Synthesis of Chiral Indole-Butanamine Analogues

The development of stereoselective methods for the synthesis of chiral amines is of significant interest due to their prevalence in biologically active molecules. Chiral analogues of this compound can be prepared using several asymmetric strategies, including the use of chiral auxiliaries, chiral catalysts for imine reduction, and asymmetric hydrogenation.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net For instance, a chiral auxiliary, such as one derived from pseudoephedrine, could be attached to a butyric acid derivative, which is then coupled to the indole nitrogen or used to acylate the indole at the C2 position. Subsequent stereoselective alkylation or reduction would be followed by removal of the auxiliary to yield the chiral product.

Asymmetric Reduction of Imines: The reduction of a prochiral imine, formed from a suitable ketone precursor and an amine, can be achieved with high enantioselectivity using a chiral catalyst. nih.govrsc.orgacs.orgrsc.org Chiral Lewis bases can catalyze the stereoselective reduction of imines with trichlorosilane. nih.govacs.org Additionally, imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to produce chiral amines with high enantioselectivity. nih.gov

| Asymmetric Strategy | Key Step | Chiral Source |

| Chiral Auxiliary | Diastereoselective alkylation | Evans oxazolidinone |

| Asymmetric Imine Reduction | Stereoselective reduction of a C=N bond | Chiral Lewis base with HSiCl₃ |

| Asymmetric Hydrogenation | Enantioselective hydrogenation of an enamine | Chiral transition metal catalyst (e.g., Rh-DuPhos) |

This table summarizes key strategies for the stereoselective synthesis of chiral analogues of this compound.

Synthetic Routes to Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. These include substituted indole carboxylic acids and activated butyric acid derivatives.

Indole-2-carboxylic acids are valuable precursors that can be further elaborated to introduce the butanamine side chain. Several classical and modern methods are available for their synthesis.

Reissert Indole Synthesis: The Reissert indole synthesis is a well-established method for preparing indole-2-carboxylic acids. researchgate.netwikipedia.orgresearchgate.netchempedia.infoyoutube.com It involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.

Fischer Indole Synthesis: The Fischer indole synthesis is one of the most widely used methods for constructing the indole ring. thermofisher.comalfa-chemistry.comwikipedia.orgrsc.orgrsc.org The reaction of a phenylhydrazine with a pyruvate derivative under acidic conditions leads to the formation of an indole-2-carboxylic acid. The necessary phenylhydrazone can be prepared beforehand or generated in situ.

Japp-Klingemann Reaction: The Japp-Klingemann reaction provides a route to the arylhydrazones required for the Fischer indole synthesis. rsc.orgwikipedia.orgchemeurope.comresearchgate.netwikipedia.org It involves the reaction of an aryl diazonium salt with a β-keto ester, which upon hydrolysis and decarboxylation yields the desired hydrazone.

To couple a butyric acid side chain to an indole precursor, the carboxylic acid needs to be activated to enhance its electrophilicity. This is a common transformation in organic synthesis, particularly for amide bond formation.

Acyl Chlorides: Butyric acid can be converted to the more reactive butyryl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgwikipedia.orgprepchem.comgoogle.comsciencemadness.org The resulting acyl chloride readily reacts with amines or can be used in Friedel-Crafts acylation reactions.

Other Activating Agents: A variety of other coupling reagents can be used to activate carboxylic acids for amidation. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). Carbonyl diimidazole (CDI) is another effective activating agent.

| Precursor Type | Synthetic Method | Key Reagents |

| Indole-2-carboxylic acid | Reissert Synthesis | o-nitrotoluene, diethyl oxalate, Zn/HOAc |

| Indole-2-carboxylic acid | Fischer Synthesis | Phenylhydrazine, pyruvic acid, H⁺ |

| Butyryl chloride | Acyl Chloride Formation | Butyric acid, thionyl chloride |

| Activated Butyric Acid | Amide Coupling | Butyric acid, DCC, HOBt |

This table provides an overview of synthetic methods for key precursors.

Intermediate Functionalization Strategies

The synthesis of this compound involves strategic functionalization of intermediate compounds to construct the target molecule with the desired connectivity and functional groups. These strategies often focus on the introduction and subsequent transformation of a four-carbon side chain at the C2 position of the indole ring, culminating in the formation of the primary amine.

A primary strategy revolves around the introduction of a butyronitrile moiety to an indole precursor. In this approach, the nitrile group serves as a latent form of the amine, which is then revealed in a later step. This method allows for the use of reaction conditions that might not be compatible with a free primary amine. The key intermediate, 4-(1H-indol-2-yl)butanenitrile, is synthesized, and its nitrile group is subsequently reduced to the primary amine of the target compound.

Another significant strategy involves the direct alkylation of the indole nucleus. This can be challenging to achieve with high regioselectivity at the C2 position. Friedel-Crafts type reactions or metal-catalyzed cross-coupling reactions are often employed to introduce the functionalized butyl side chain. In such cases, an intermediate bearing a protected amine or a group that can be readily converted to an amine is used. For instance, a side chain with a terminal azide or a protected amine like a phthalimide can be introduced, followed by reduction or deprotection in the final steps of the synthesis.

Below is a table detailing key intermediate functionalization strategies that could be employed in the synthesis of this compound, based on established indole synthetic methodologies.

Interactive Data Table: Intermediate Functionalization Strategies

| Intermediate | Transformation | Reagents and Conditions | Purpose of Functionalization |

| 2-Iodo-1H-indole | Suzuki-Miyaura Coupling | 4-(Boc-amino)butylboronic acid pinacol ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) | Introduction of the protected aminobutyl side chain at the C2 position. |

| 1H-Indole | Friedel-Crafts Acylation | 4-Chlorobutyryl chloride, Lewis acid (e.g., AlCl₃) | Introduction of a four-carbon chain with an electrophilic carbonyl group at C2. |

| 4-(1H-indol-2-yl)-4-oxobutanamide | Reduction | Lithium aluminum hydride (LiAlH₄) in THF | Reduction of both the amide and ketone to form the aminobutyl side chain. |

| 4-(1H-indol-2-yl)butanenitrile | Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) | Conversion of the nitrile group to the primary amine. |

| N-(tert-Butoxycarbonyl)-4-(1H-indol-2-yl)butan-1-amine | Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Removal of the Boc protecting group to yield the final primary amine. |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra offer a complete map of the hydrogen and carbon framework of a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 4-(1H-indol-2-yl)butan-1-amine would exhibit distinct signals for the indole (B1671886) ring protons, the butyl chain protons, and the amine and indole NH protons. The aromatic protons of the indole nucleus are expected to appear in the downfield region (typically δ 7.0-7.6), with characteristic splitting patterns corresponding to their positions on the benzene (B151609) ring. The proton at the C3 position of the indole ring is anticipated to be a singlet or a finely split multiplet around δ 6.3. The aliphatic protons of the butyl chain would resonate in the upfield region (δ 1.5-3.0). The methylene (B1212753) group adjacent to the indole ring (Cα-H) and the methylene group adjacent to the amine (Cδ-H) would be the most deshielded of the chain protons. The signals for the -NH₂ and indole N-H protons can be broad and their chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the indole ring are expected to appear in the aromatic region (δ 100-140). The C2 carbon, being attached to the butyl group and the nitrogen atom, would have a characteristic downfield shift. The four distinct carbon signals of the butyl side chain would appear in the aliphatic region (δ 20-45).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indole N-H | 8.0 - 8.5 | Broad Singlet | - |

| H-7 | ~7.55 | Doublet | ~7.8 |

| H-4 | ~7.50 | Doublet | ~8.0 |

| H-5 | ~7.10 | Triplet | ~7.5 |

| H-6 | ~7.05 | Triplet | ~7.5 |

| H-3 | ~6.30 | Singlet | - |

| Cα-H₂ | ~2.85 | Triplet | ~7.6 |

| Cδ-H₂ | ~2.75 | Triplet | ~7.4 |

| Amine -NH₂ | 1.5 - 2.5 | Broad Singlet | - |

| Cβ-H₂ | ~1.80 | Multiplet | - |

| Cγ-H₂ | ~1.65 | Multiplet | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138.5 |

| C-7a | ~136.0 |

| C-3a | ~128.5 |

| C-5 | ~121.0 |

| C-6 | ~120.0 |

| C-4 | ~119.5 |

| C-7 | ~110.5 |

| C-3 | ~100.0 |

| C-δ | ~41.5 |

| C-α | ~31.0 |

| C-γ | ~29.0 |

| C-β | ~28.0 |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the butyl chain (H-α with H-β, H-β with H-γ, and H-γ with H-δ). It would also confirm the connectivity of the aromatic protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign each proton signal to its corresponding carbon signal in the butyl chain and the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of different molecular fragments. Key HMBC correlations would include the correlation from the Cα protons of the butyl chain to the C2 and C3 carbons of the indole ring, unequivocally establishing the point of attachment of the side chain. Correlations from the indole N-H proton to C2, C3, and C7a would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the conformation of the molecule. For instance, correlations between the Cα protons of the butyl chain and the H-3 proton of the indole ring would be anticipated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For this compound (C₁₂H₁₆N₂), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.1386 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the Cγ-Cδ bond would lead to the formation of a stable iminium ion.

Loss of Ammonia (B1221849): The primary amine group could be lost as ammonia (NH₃).

Indole Ring Fragmentation: The indole nucleus itself can undergo characteristic fragmentation, often involving the loss of HCN or cleavage of the pyrrole (B145914) ring. The primary fragmentation is often initiated by cleavage of the side chain. A key fragment would be the indolylmethyl cation, which is a common feature in the mass spectra of such compounds. scirp.org

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: Two distinct bands would be expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A sharper, single band for the indole N-H stretch would also be expected in this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group would result in a band around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aliphatic amine would be visible in the 1000-1250 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |

| N-H Stretch (Indole) | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformational geometry, which are essential for confirming the molecule's identity and understanding its solid-state packing. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, a critical parameter in pharmacological research.

While a specific crystal structure for this compound has not been reported in the reviewed scientific literature, the analysis of related indole alkaloids provides a clear example of the data this method yields. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom is determined. nih.gov

Illustrative Crystallographic Data for a Related Alkaloid Structure

The table below represents the type of information that would be obtained from a successful X-ray crystallographic analysis of an indole derivative. This data is hypothetical and serves to illustrate the parameters defined by the technique.

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a=8.5 Å, b=12.1 Å, c=9.8 Å, β=95.2° |

| Bond Length (C-N) | The distance between the carbon and nitrogen atoms in the indole ring. | ~1.37 Å |

| Bond Angle (C-N-C) | The angle formed by two carbon atoms and the nitrogen atom within the indole ring. | ~108.5° |

| Torsion Angle | The dihedral angle describing the conformation of the butylamine (B146782) side chain relative to the indole ring. | Varies based on crystal packing forces. |

| Hydrogen Bonding | Describes intermolecular interactions, such as those involving the amine and indole N-H groups. | N-H···N hydrogen bonds forming dimeric structures. |

This table is for illustrative purposes only and does not represent actual data for this compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is indispensable for both the purification of this compound after synthesis and the assessment of its purity. The choice of technique depends on the scale and the physicochemical properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed for indole alkaloids, utilizing a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Advanced detection methods enhance the utility of HPLC. A Diode Array Detector (DAD) or UV-Vis detector provides information on the chromophore of the molecule, which is characteristic for the indole ring system. For more definitive identification and quantification, HPLC is coupled with mass spectrometry (LC-MS/MS). This hyphenated technique provides both the retention time (a characteristic of the compound under specific conditions) and the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering high specificity and sensitivity. mdpi.com

Typical HPLC-MS/MS Parameters for Analysis of Indole Derivatives

| Parameter | Description | Typical Setting |

| Column | The stationary phase used for separation. | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | The solvent system that carries the analyte through the column. A gradient elution is often used for complex mixtures. | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 mL/min |

| Detection (MS) | The mass spectrometry method used for detection. ESI is a soft ionization technique suitable for polar molecules. | Electrospray Ionization (ESI) in Positive Mode |

| MS/MS Transition | In tandem mass spectrometry, a specific parent ion is selected and fragmented to produce characteristic daughter ions for high selectivity. | For this compound (C₁₂H₁₆N₂), Parent Ion (M+H)⁺: m/z 189.1 -> Fragment Ions: e.g., m/z 130.1 |

This table presents a representative method; actual parameters would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with the stationary phase. Therefore, derivatization is often required to increase volatility and thermal stability. Common derivatizing agents include those for acylation or silylation, which cap the active amine protons.

Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process generates a reproducible fragmentation pattern, or "fingerprint," which is highly characteristic of the molecule's structure and can be compared against spectral libraries for identification. notulaebotanicae.ro

Hypothetical GC-MS Data for a Derivatized Analyte

| Parameter | Description | Example Data (for a Trifluoroacetyl Derivative) |

| Analyte | The modified compound being analyzed. | N-(4-(1H-indol-2-yl)butyl)-2,2,2-trifluoroacetamide |

| GC Column | The type of capillary column used for separation. | DB-5ms (a common, nonpolar column) |

| Retention Time (RT) | The time taken for the analyte to pass through the GC column. | 15.2 minutes |

| Molecular Ion (M⁺) | The m/z of the intact, ionized molecule. | m/z 284 |

| Key Fragment Ions (m/z) | Characteristic smaller ions formed from the fragmentation of the molecular ion, used for structural confirmation. | m/z 130 (Indolylmethyl cation), m/z 154 (Fragment from cleavage of butyl chain) |

This table is illustrative. The specific derivative and resulting fragments would need to be determined experimentally.

Advanced Analytical Methodologies for Complex Matrices in Research

To understand the biological activity of this compound, researchers must study its interactions with macromolecular targets such as proteins and receptors. Advanced biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time molecular interactions. nih.gov It provides quantitative data on the kinetics (association and dissociation rates) and affinity of a ligand (the analyte, such as this compound) binding to a target molecule (e.g., a receptor or enzyme) that is immobilized on a sensor surface. nih.gov

In a typical SPR experiment, a solution containing the analyte is flowed over the sensor chip. Binding to the immobilized target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time at various analyte concentrations, key kinetic parameters can be determined. While no specific SPR studies for this compound were found, the technique is widely applied to characterize the binding of small molecules, including other indole derivatives, to their biological targets. nih.gov

Key Kinetic Parameters Determined by SPR

| Parameter | Symbol | Unit | Description |

| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₒ | s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | Kₒ | M (molar) | The ratio of kₒ/kₐ, indicating the affinity of the interaction. A lower Kₒ value signifies a higher affinity. |

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary structural biology technique used to determine the high-resolution three-dimensional structure of large biomolecular complexes in their near-native state. nih.gov Cryo-EM is not used to analyze small molecules like this compound directly. Instead, it is employed to visualize the interaction of such a ligand when it is bound to its macromolecular target, such as a G-protein coupled receptor (GPCR) or an enzyme. innovations-report.com

This technique is especially powerful for studying large, flexible, or membrane-bound proteins that are challenging to crystallize for X-ray analysis. innovations-report.com If this compound were to be studied with its receptor via Cryo-EM, the resulting structure would reveal the precise binding pocket, the orientation of the ligand within that pocket, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for structure-based drug design. To date, no Cryo-EM studies involving this compound have been published.

Information Gained from a Hypothetical Ligand-Protein Cryo-EM Structure

| Information Type | Description |

| Overall Complex Structure | The three-dimensional architecture of the protein target with the ligand bound. |

| Binding Site Location | The specific pocket or cleft on the protein surface where the ligand binds. |

| Ligand Conformation | The spatial arrangement of the ligand's atoms when it is bound to the target, which may differ from its unbound state. |

| Key Protein Residues | Identification of the specific amino acids in the protein that make direct contact with the ligand. |

| Intermolecular Interactions | Detailed mapping of the non-covalent forces (hydrogen bonds, ionic bonds, van der Waals forces) that mediate binding. |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor. For indole (B1671886) derivatives, these studies often explore interactions with enzymes and receptors implicated in various diseases.

While specific molecular docking studies focusing exclusively on 4-(1H-indol-2-yl)butan-1-amine are not extensively detailed in the public literature, research on closely related benzopyrole and indole derivatives provides a framework for its potential interactions. For instance, docking studies on novel benzopyrole analogues have been conducted against protein targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Such studies typically involve preparing the protein target from a database like the RCSB Protein Data Bank, followed by docking using software like PyRx to predict binding modes, which are then visualized to analyze interactions.

Molecular dynamics (MD) simulations further refine docking results by modeling the behavior of the ligand-receptor complex over time in a simulated physiological environment. These simulations, often run using software like GROMACS, provide insights into the stability of the complex and conformational changes that may occur upon binding. For example, MD simulations have been used to study the interaction of indole-based inhibitors with targets like the COVID-19 main protease and CDK7 kinase, revealing stable binding within the active site. These methodologies could be applied to this compound to explore its interactions with potential targets such as G-protein coupled receptors, ion channels, or enzymes.

Quantum Chemical Studies (DFT, HOMO-LUMO) for Electronic Properties and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations provide insights into geometric parameters, vibrational frequencies, and frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 1: Key Parameters from Quantum Chemical Studies

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| MEP | Molecular Electrostatic Potential. | Maps electron density to identify sites for intermolecular interactions. |

Prediction of Activity Spectra for Substances (PASS) and Other In Silico Screening

In silico screening methods are essential for prioritizing compounds for further experimental testing. The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that predicts the biological activity profile of a compound based on its structure.

The PASS tool analyzes the structure of a query molecule and compares it with a vast database of known biologically active substances. The output is a list of potential biological activities, each with a probability value for being active (Pa) or inactive (Pi). This approach allows for the rapid assessment of a compound's therapeutic potential across a wide range of targets.

For new piperidine (B6355638) derivatives, which share structural similarities with the butan-1-amine side chain of the title compound, PASS analysis has been used to predict a wide range of activities, including effects on enzymes, receptors, and ion channels. Applying PASS and other in silico screening techniques, such as High-Throughput Virtual Screening (HTVS), to this compound could reveal potential activities as an antimicrobial, anti-inflammatory, or CNS-active agent, thereby guiding future preclinical research.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules that fit the model and are likely to be active. This approach has been successfully used to identify ligands for various targets, including the σ2 receptor. Research on dopamine (B1211576) D3 receptor antagonists has utilized pharmacophore models to distinguish between the primary pharmacophore (PP) and secondary pharmacophore (SP) and to optimize linker regions, demonstrating the power of this technique in refining ligand-receptor interactions.

For this compound, the indole ring could serve as a key hydrophobic or aromatic feature, while the terminal amine group could act as a hydrogen bond donor or a positively charged center. Developing pharmacophore models based on known active indole derivatives could facilitate the virtual screening for new potential targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating calculated molecular descriptors (e.g., physicochemical, electronic, or steric properties) with experimentally determined activity.

While specific QSAR studies for a series containing this compound have not been identified, the methodology is broadly applicable to indole derivatives. The process involves synthesizing a series of related compounds, evaluating their biological activity, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model. Such models are valuable for predicting the activity of unsynthesized compounds and for understanding which structural features are most important for the desired biological effect.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map its potential energy surface.

The flexible butylamine (B146782) side chain of this compound can adopt numerous conformations. Understanding which of these are energetically favorable is crucial, as the bioactive conformation (the shape the molecule adopts when binding to its target) must be an accessible, low-energy state. Computational methods can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation, thereby generating an energy landscape map. This information is vital for pharmacophore modeling and for interpreting the results of molecular docking studies, as it helps to rationalize why a particular binding mode is preferred.

Structure Activity Relationship Sar and Derivatization Strategies

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity

The indole nucleus is a versatile scaffold, and modifications to it can profoundly influence the biological activity of its derivatives. researchgate.netnih.govchula.ac.th Research on analogous indolylalkylamines demonstrates that the nature, position, and number of substituents on the indole ring are critical determinants of potency and selectivity.

Generally, the presence of a hydrogen atom on the indole nitrogen (N-unsubstituted) is considered favorable for certain biological activities, such as antiproliferative effects, suggesting this feature plays a key role in target binding. nih.gov However, in other contexts, N1-alkylation can be beneficial. For instance, studies on α-methyltryptamine derivatives showed that introducing an n-propyl or amyl group at the N1 position could enhance affinity for 5-HT2 receptors. researchgate.net

Substitution on the benzene (B151609) portion of the indole ring also significantly modulates activity. Key findings include:

Halogenation : The introduction of halogen atoms like fluorine, chlorine, or bromine at positions 5 or 7 of the indole ring can influence cytotoxicity and receptor binding affinity. mdpi.com Studies on related compounds have shown that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. nih.gov

Methoxy Groups : The position of a methoxy group is a critical factor. nih.gov For some indole derivatives, substitution at the C5 or C6 position contributes to optimal activity, while substitution at position 4 is less favorable. nih.gov In one study, a methoxy group at position 7 was found to be the most favorable for inhibitory effects. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups : The electronic properties of substituents impact the reactivity and binding of the indole ring. The reaction of indol-3-ylmethanols with indoles proceeds efficiently with both electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro or cyano) on the indole ring, indicating the robustness of the scaffold to various substitutions. researchgate.net

The following table summarizes the general impact of indole ring substitutions on the biological activity of related compounds.

| Substitution Position | Substituent Type | General Impact on Activity |

| N-1 | Unsubstituted (-H) | Often crucial for antiproliferative activity. nih.gov |

| N-1 | Alkyl (e.g., n-propyl) | Can enhance affinity and selectivity for specific receptors like 5-HT2. researchgate.net |

| C-5 | Methoxy, Halogen | Can contribute to optimal activity and cytotoxicity. nih.govmdpi.com |

| C-6 | Methoxy | May contribute to optimal activity. nih.gov |

| C-7 | Methoxy, Halogen | Can be a favorable position for inhibitory effects and influence cytotoxicity. nih.govmdpi.com |

Modifications of the Butanamine Side Chain and Linker Length

The alkylamine side chain of 4-(1H-indol-2-yl)butan-1-amine serves as a linker between the indole pharmacophore and the terminal amine, and its length and structure are pivotal for optimal interaction with biological targets. Variations in this linker can alter the molecule's conformation, flexibility, and ability to position the key functional groups correctly within a receptor's binding pocket.

Studies on analogous compound series, such as polyamine-bearing arylacyl derivatives and 4-aminoquinolines, have established that the length of the alkyl or polyamine chain can cause wide variations in biological properties, including antimicrobial and antimalarial activities. researchgate.netnih.gov For example, in one study on p-alkylaminophenols, elongating the alkyl chain from methyl to octyl systematically increased antioxidant activity, highlighting a clear length-dependent relationship. nih.gov

For indolylalkylamines, modifying the four-carbon (butanamine) linker could lead to:

Shortening the Chain : A shorter linker (e.g., ethyl or propyl) would reduce flexibility and might be optimal for binding to targets with more compact binding sites.

Lengthening the Chain : A longer linker (e.g., pentyl or hexyl) could allow the molecule to access deeper or more distant binding pockets within a receptor.

Introducing Rigidity : Incorporating cyclic structures or double bonds within the side chain could restrict conformational freedom. This can sometimes lead to an increase in binding affinity and selectivity by locking the molecule into a more favorable bioactive conformation.

Role of Chiral Centers in Modulating Biological Activity

Chirality is a fundamental aspect of molecular pharmacology, as biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. nih.gov The enantiomer that fits better into the receptor binding site is known as the "eutomer" and is responsible for the desired biological activity, while the other, the "distomer," may be less active, inactive, or even cause unwanted side effects. researchgate.net

While this compound itself is achiral, the introduction of a chiral center, for instance by adding a substituent to the butanamine side chain (e.g., an α-methyl group), would result in two enantiomers. It is highly probable that these enantiomers would display stereoselective biological activity. Research on other chiral indole derivatives has confirmed the importance of stereochemistry. For example, a marked difference in antiviral activity was observed between the (3R) and (3S) enantiomers of a pyrazinoindolone derivative, with one being up to 50 times more effective. nih.gov

Therefore, the asymmetric synthesis of chiral analogs of this compound is a critical strategy for developing more potent and selective agents, as it allows for the isolation of the more active enantiomer and can lead to improved therapeutic profiles. nih.gov

Derivatization for Enhanced Receptor Affinity and Selectivity

Alkylation and Acylation of the Amine Functionality

Modification of the primary amine in the butanamine side chain is a common and effective strategy to modulate pharmacological activity. Alkylation (adding alkyl groups) and acylation (adding acyl groups) can alter the amine's basicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with target receptors.

N-Alkylation : Introducing one or two alkyl groups (e.g., methyl, ethyl, propyl) to the terminal nitrogen can have varied effects. In studies of N,N-dialkyltryptamines, changing the substituents on the side-chain nitrogen from methyl to isopropyl altered the pharmacological profile. nih.gov Similarly, N-alkylation of spiperone analogues showed that substituting the amine with different alkyl or benzyl groups could significantly impact receptor affinity and selectivity for dopamine (B1211576) D2 versus serotonin (B10506) 5-HT2 receptors. dntb.gov.ua N-benzyl substitution, in particular, was found to improve selectivity for D2 receptors. dntb.gov.ua

N-Acylation : Converting the amine to an amide via acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor. This transformation also reduces the basicity of the nitrogen. This strategy has been used to create novel antimicrobial agents from 4-(indol-3-yl)thiazole-2-amines, where treatment with acid chlorides yielded a series of acylamine derivatives with potent activity. nih.gov

Introduction of Heterocyclic and Aromatic Substituents

Incorporating additional heterocyclic or aromatic rings into the structure of this compound is a powerful strategy for exploring new binding interactions and improving activity. These rings can serve as bioisosteric replacements for other functional groups or introduce new interaction points (e.g., hydrogen bonding, π-π stacking) with the target receptor. dntb.gov.ua

The indole scaffold itself is frequently hybridized with other bioactive heterocyclic systems to enhance therapeutic effects. chula.ac.th Studies have shown that synthesizing indole derivatives containing rings such as thiophene, imidazole, pyrazole, or thiazole can lead to compounds with enhanced antimicrobial properties. chula.ac.thnih.gov The nitrogen atoms within heterocycles like pyrazole and imidazole are often key to their biological function. chula.ac.th This approach of creating hybrid molecules can lead to novel compounds with significantly improved potency and a distinct mechanism of action. researchgate.netchula.ac.th

PEGylation and Other Solubility-Modulating Strategies

Poor aqueous solubility is a common challenge in drug development that can limit bioavailability and therapeutic application. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to overcome this issue.

PEG is a non-toxic, non-immunogenic, and water-soluble polymer. Attaching it to a small molecule drug like an indole derivative can:

Improve Pharmacokinetics : PEGylation increases the hydrodynamic size of the molecule, which can reduce renal excretion and prolong its circulation half-life in the bloodstream.

Reduce Immunogenicity : The PEG chain can shield the drug from the immune system.

PEGylation can be implemented as a "prodrug approach" using releasable linkers, where the active drug is slowly released from the PEG conjugate, or through stable linkages. nih.gov This strategy represents a valuable tool for improving the drug-like properties of potent but poorly soluble derivatives of this compound.

Investigation of Secondary Binding Pockets and Allosteric Modulation

While direct research into the allosteric modulation properties of this compound is not extensively documented in publicly available literature, the indole scaffold is a key structural motif in a significant body of research focused on ligands that target secondary, or allosteric, binding sites on G protein-coupled receptors (GPCRs). Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govmdpi.com This interaction can modify the receptor's affinity for the orthosteric ligand or its signaling efficacy, offering a more nuanced approach to receptor modulation with potential for greater subtype selectivity and a ceiling effect that can enhance safety. nih.govresearchgate.net

Investigations into structurally related indole derivatives, particularly in the context of dopamine and cannabinoid receptors, provide a framework for understanding how a compound like this compound could be derivatized to explore such interactions. These strategies often involve the design of "bitopic" ligands, which simultaneously engage both the orthosteric site and a secondary binding pocket (SBP), or the development of pure allosteric modulators. biorxiv.orgnih.gov

Indole Moieties in Bitopic Ligands Targeting Dopamine Receptors

The high degree of conservation in the orthosteric binding site among dopamine receptor subtypes (D2, D3, D4) presents a challenge for developing selective drugs. mdpi.com To overcome this, researchers have designed bitopic ligands that anchor to the orthosteric site with a "primary pharmacophore" while a "secondary pharmacophore" engages a less conserved SBP in the receptor's extracellular vestibule. mdpi.comacs.org The indole-amide moiety has proven to be an effective secondary pharmacophore for this purpose. biorxiv.orgnih.gov

In these constructs, the two pharmacophores are connected by a linker, and the nature of this linker—its length, rigidity, and stereochemistry—is critical in determining the ligand's potency, selectivity, and functional activity. nih.govresearchgate.net Research on a series of bitopic agonists for the D2 and D3 receptors, where an indole-2-amide secondary pharmacophore was tethered to a primary pharmacophore (Sumanirole or PF592,379), has demonstrated the profound impact of the linker. biorxiv.org For instance, varying the linker from a simple butyl chain to more rigid, chiral cyclopropyl or cyclohexyl structures significantly altered the potency (pEC50) and efficacy of the ligands at the D2 receptor (D2R). biorxiv.orgnih.gov

This strategy highlights how the butan-1-amine chain of this compound could conceptually serve as a starting point for linker design. By attaching a known dopamine receptor agonist to the terminal amine, a series of bitopic ligands could be generated to probe the secondary binding pocket of dopamine receptors.

| Compound ID | Primary Pharmacophore (PP) | Linker | D2R Potency (pEC₅₀) |

| SM-A | Sumanirole | Butyl | 7.3 |

| SM-Btrans | Sumanirole | trans-Cyclopentyl | 6.2 |

| SM-Ccis | Sumanirole | cis-Cyclohexyl | 6.7 |

| SM-DS,R | Sumanirole | (S,R)-Cyclopropyl | 6.8 |

This table presents selected data on Sumanirole (SM)-based bitopic ligands to illustrate the effect of the linker on D2 receptor potency. Data sourced from bioRxiv. biorxiv.org

Indole-2-Carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor

The indole scaffold is also central to a well-known class of allosteric modulators for the cannabinoid CB1 receptor. The prototypical compound, ORG27569, is a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative that acts as a negative allosteric modulator (NAM), reducing the efficacy and binding of orthosteric agonists. nih.govnih.gov

Structure-activity relationship (SAR) studies on this class of compounds have revealed key determinants for allosteric activity. Potency is sensitive to substitutions on the indole ring, the length and nature of the alkyl chain at the C3 position, and the group attached to the carboxamide nitrogen. nih.gov For example, SAR studies showed that a chloro or fluoro group at the C5 position of the indole and a diethylamino group on the phenyl ring of the phenethyl moiety were favorable for enhancing potency. nih.gov These findings demonstrate that modifications to the core indole structure can fine-tune interactions within an allosteric binding site.

Researchers have used these indole-2-carboxamide scaffolds to develop photoactivatable ligands by incorporating functionalities like benzophenone and phenyl azide. nih.govnih.gov These tools are designed to covalently label and map the specific residues of the allosteric binding site, providing a deeper understanding of the molecular interactions that govern allosteric modulation. nih.gov The successful creation of these tool compounds, which retain comparable allosteric properties to their parent molecules, underscores the robustness of the indole scaffold in designing ligands for secondary binding pockets. nih.gov

| Compound ID | Parent Compound | Photoactivatable Group | Allosteric Binding (KB in μM) | Cooperativity Factor (α) |

| 1 (ORG27569) | N/A | None | 0.38 | 1.63 |

| 26 | 1 | Benzophenone | 0.30 | 1.70 |

| 28 | 8 | Phenyl azide | 0.11 | 1.34 |

| 36b | 9 | Aliphatic azide | 0.05 | 1.54 |

This table shows a selection of indole-2-carboxamide-based photoactivatable ligands and their allosteric binding parameters at the CB1 receptor, demonstrating that the addition of photoactive groups does not disrupt allosteric interaction. KB represents the dissociation constant for the allosteric site, and α represents the cooperativity factor. Data sourced from the European Journal of Medicinal Chemistry. nih.gov

The collective research into indole-based bitopic ligands and allosteric modulators provides a clear strategic blueprint. While this compound itself has not been characterized in this context, its structure represents a viable starting point for derivatization. Exploration of its potential could involve N-acylation of the primary amine with various moieties to probe for allosteric modulation, or its use as a linker to attach known orthosteric ligands, thereby creating novel bitopic molecules to investigate secondary binding pockets on GPCRs.

Mechanistic Insights into Biological Interactions Pre Clinical/molecular Level

Enzyme Inhibition Profiles

DNA Gyrase and Other Microbial Target Enzymes:No research was found detailing the effects of 4-(1H-indol-2-yl)butan-1-amine on DNA gyrase or other microbial enzymes.

Due to the absence of specific research data for this compound, the requested article with detailed findings and data tables cannot be generated.

Molecular Pathways in Cellular Models

The indole (B1671886) nucleus is a versatile scaffold found in a vast array of biologically active compounds, both natural and synthetic. openmedicinalchemistryjournal.comnih.gov Its derivatives are known to interact with various cellular targets, leading to a wide range of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects. openmedicinalchemistryjournal.comnih.gov

A study on a tosylbenz[g]indolamine derivative showcased its ability to completely inhibit the peroxidation of rat liver microsome preparations at various concentrations, highlighting the potential of indolamine structures to combat oxidative stress. nih.gov Furthermore, some methoxy-substituted indole curcumin (B1669340) derivatives have been shown to reduce DPPH free radicals by as much as 90.50%. nih.gov These findings suggest that this compound may also possess antioxidant capabilities, potentially through similar radical scavenging mechanisms.

Table 1: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay | Results | Reference |

| 2-(4-Aminophenyl)-1H-indoles | DPPH radical scavenging | 80% inhibition at 1mM | nih.gov |

| 2-(4-Aminophenyl)-1H-indoles | Superoxide (B77818) radical scavenging | 81% inhibition at 1mM | nih.gov |

| Tosylbenz[g]indolamine derivative | Non-enzymatic lipid peroxidation | Complete inhibition at 0.1-0.5 mM | nih.gov |

| Methoxy-substituted indole curcumin derivative | DPPH radical scavenging | 90.50% reduction of free radicals | nih.gov |

Indole derivatives have been extensively investigated for their ability to modulate apoptosis (programmed cell death) and the cell cycle in cancer research models. nih.govmdpi.com Various indole-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in different cancer cell lines.

For example, a study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated their ability to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, sclareolide-indole conjugates have been found to induce robust apoptosis in MV4-11 cancer cells. mdpi.com The mechanisms often involve the activation of caspases, a family of proteases that are central to the apoptotic process. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were identified as potent caspase-3 activators. nih.gov

Although no specific data exists for this compound, the consistent findings across a range of indole derivatives suggest that it could potentially influence apoptotic pathways and cell cycle progression in relevant research models.

Table 2: Effects of Indole Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative Class | Cell Line | Effect | Mechanism | Reference |

| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 | Cell cycle arrest at S and G2/M phase | Not specified | nih.gov |

| Sclareolide-indole conjugates | MV4-11 | Apoptosis induction | Dose-dependent | mdpi.com |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Caspase-3 activation | Overexpression of caspase-3 protein | nih.gov |

The indole scaffold is a key feature in many compounds with neuroprotective properties. nih.gov Studies on various indole-based compounds have revealed their potential to protect neurons from damage in in vitro models of neurodegenerative diseases.

One area of focus has been the inhibition of enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE). While not directly on the target compound, a study on indole–phenolic derivatives highlighted their neuroprotective actions, including antioxidant and anti-aggregation properties, which are relevant to Alzheimer's disease therapy. nih.gov The neuroprotective effects of indole derivatives are often linked to their antioxidant capacity, as oxidative stress is a major contributor to neuronal cell death.

Given the structural similarities, it is plausible that this compound could exhibit neuroprotective effects through pathways involving the mitigation of oxidative stress or modulation of key enzymes in the nervous system. However, direct experimental evidence is required to confirm this hypothesis.

Reactivity with Biological Thiols and Amines

The reactivity of compounds with biological nucleophiles like thiols (e.g., in glutathione) and amines is crucial for understanding their potential for covalent binding to macromolecules and their detoxification pathways. Reactive metabolites of drugs can covalently bind to proteins, which is a mechanism associated with idiosyncratic adverse drug reactions. evotec.comeurofinsdiscovery.com

Glutathione (B108866) (GSH) is a key cellular antioxidant and plays a major role in the detoxification of reactive electrophilic compounds. nih.govsemanticscholar.org The thiol group of GSH can react with electrophilic metabolites to form stable conjugates. nih.gov While there is no specific information on the reactivity of this compound with biological thiols and amines, the potential for indole derivatives to form reactive metabolites that can be trapped by glutathione has been studied for other compounds. semanticscholar.org For instance, some indole compounds have been investigated for their effects on glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of GSH to various substrates. nih.gov The study of such interactions is essential for assessing the metabolic fate and potential toxicity of new chemical entities.

Investigation of Binding Modes and Pharmacodynamics in In Vitro Systems

Understanding the binding modes and pharmacodynamics of a compound is fundamental to elucidating its mechanism of action. In silico molecular docking studies and in vitro binding assays are common approaches to investigate these aspects.

For the broader class of indole derivatives, numerous studies have explored their binding to various biological targets. For example, molecular docking studies have been used to investigate the binding of indole-curcumin derivatives to proteins like GSK-3β and EGFR. nih.gov In the context of neuroprotection, the binding of indole derivatives to enzymes such as acetylcholinesterase has been modeled. nih.gov

While specific binding mode and pharmacodynamic data for this compound are not available, the general principles derived from studies on other indole compounds can provide a framework for future investigations. The indole ring often participates in hydrophobic and π-stacking interactions within protein binding pockets, while the amine side chain can form hydrogen bonds and electrostatic interactions. nih.govmdpi.com These interactions are key determinants of the binding affinity and selectivity of a compound for its target.

Applications in Chemical Biology and Drug Discovery Research

Development of Chemical Probes for Receptor and Enzyme Studies

The structural similarity of the indole (B1671886) core to endogenous ligands, such as the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), makes its derivatives ideal candidates for the development of chemical probes. mdpi.comnih.gov These probes are instrumental in studying the structure, function, and distribution of receptors and enzymes within biological systems. For instance, indole-based compounds are frequently used to investigate aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine (B1211576) receptors, which are crucial targets in neuropharmacology. nih.govnih.gov

By modifying the indole scaffold, researchers can create ligands with high affinity and selectivity for specific receptor subtypes or enzyme active sites. nih.gov These probes can be radiolabeled or tagged with fluorescent markers to enable visualization and quantification through techniques like Positron Emission Tomography (PET) or fluorescence microscopy. The development of selective indole-based inhibitors for enzymes such as cholinesterases has also been crucial in advancing the understanding of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

Lead Compound Identification and Optimization for Therapeutic Areas

The indole ring system is a recurring motif in a multitude of approved drugs and clinical candidates, highlighting its importance as a "lead" structure in drug development. benthamscience.com Its chemical tractability allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov Derivatives of the indole family have been extensively investigated across several major therapeutic areas. mdpi.comresearchgate.netnih.gov

The indole scaffold is central to neuropharmacology due to its presence in serotonin. mdpi.com Consequently, derivatives are widely explored for their potential to modulate serotonergic and dopaminergic pathways, which are implicated in a range of neurological and psychiatric conditions. nih.govnih.govtmc.edu

Receptor Targeting: Many indole derivatives have been synthesized and evaluated for their affinity for dopamine (D1-like and D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptor subtypes. nih.govresearchgate.netnih.gov Abnormal activity in these systems is linked to disorders such as schizophrenia, depression, Parkinson's disease, and anxiety. nih.govnih.gov

Enzyme Inhibition: In the context of neurodegenerative diseases like Alzheimer's, indole-based compounds have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Maintaining acetylcholine levels is a key therapeutic strategy for this condition. nih.gov

Table 1: Examples of Indole-Based Compounds and their Neurological Targets

| Compound Class | Target(s) | Therapeutic Area | Research Finding |

|---|---|---|---|

| Indole Amines | Acetylcholinesterase (AChE) | Alzheimer's Disease | Certain synthesized indole amines show IC50 values (e.g., 4.28 µM) comparable to the standard drug galantamine (4.15 µM). nih.gov |

| Methoxy-indole Derivatives | Dopamine D2/D3 Receptors | Schizophrenia, Parkinson's | Specific methoxy-substituted indoles demonstrate high affinity and selectivity for D2 over D3 receptors, making them valuable for developing CNS imaging agents. nih.gov |

Indole derivatives represent a significant class of compounds in anticancer research, with mechanisms of action targeting various hallmarks of cancer. researchgate.netbenthamscience.comnih.gov Natural indole alkaloids like vincristine (B1662923) are already used in chemotherapy. benthamscience.com Research on synthetic derivatives has identified numerous compounds with potent activity against a wide range of cancer cell lines. mdpi.commdpi.comnih.gov